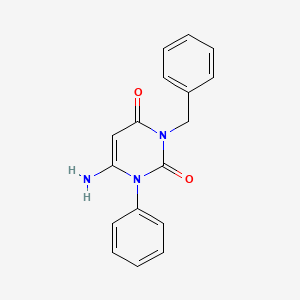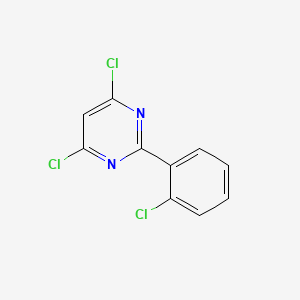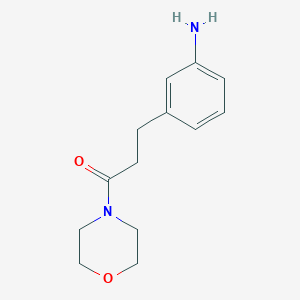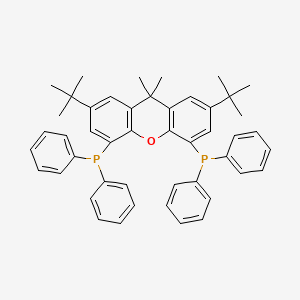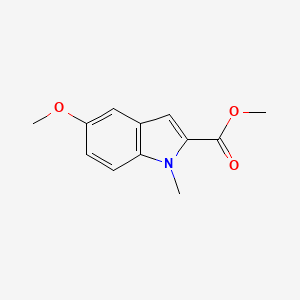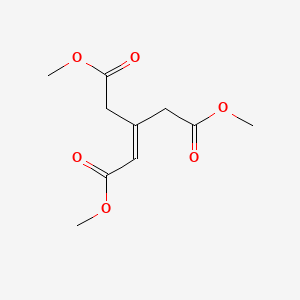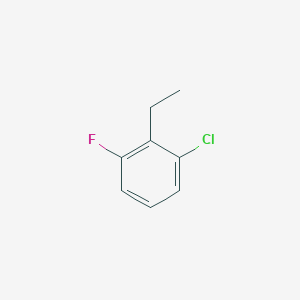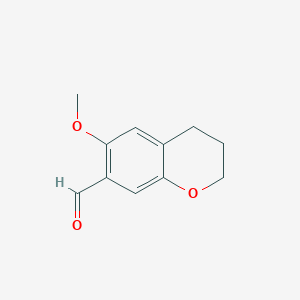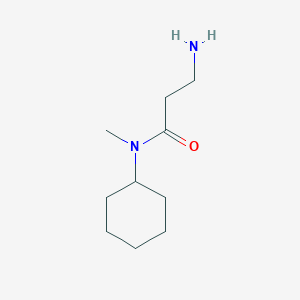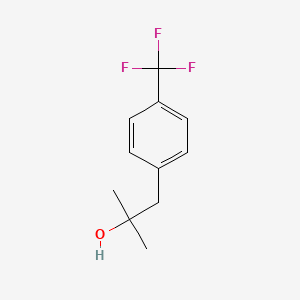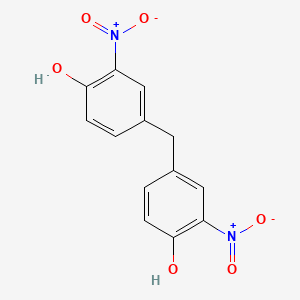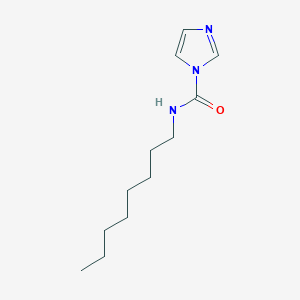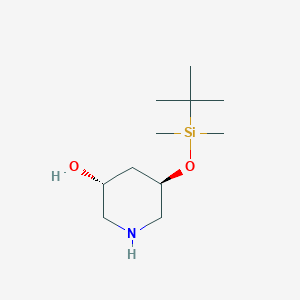
(3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol is a chemical compound that belongs to the class of piperidines. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyldimethylsilyloxy group at the 5-position and a hydroxyl group at the 3-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol typically involves the protection of the hydroxyl group followed by the introduction of the tert-butyldimethylsilyloxy group. One common method involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to a different functional group.
Substitution: The tert-butyldimethylsilyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong nucleophiles like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a fully saturated piperidine ring.
Wissenschaftliche Forschungsanwendungen
(3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The hydroxyl group at the 3-position can form hydrogen bonds, further stabilizing the interaction with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,5R)-5-hydroxypiperidin-3-ol: Lacks the tert-butyldimethylsilyloxy group, making it less sterically hindered.
(3R,5R)-5-(trimethylsilyloxy)piperidin-3-ol: Similar structure but with a smaller silyl group, affecting its reactivity and binding properties.
Uniqueness
The presence of the tert-butyldimethylsilyloxy group in (3R,5R)-5-((tert-Butyldimethylsilyl)oxy)piperidin-3-ol makes it unique compared to other similar compounds. This group provides increased steric bulk, which can enhance the compound’s stability and selectivity in various chemical and biological applications.
Eigenschaften
Molekularformel |
C11H25NO2Si |
|---|---|
Molekulargewicht |
231.41 g/mol |
IUPAC-Name |
(3R,5R)-5-[tert-butyl(dimethyl)silyl]oxypiperidin-3-ol |
InChI |
InChI=1S/C11H25NO2Si/c1-11(2,3)15(4,5)14-10-6-9(13)7-12-8-10/h9-10,12-13H,6-8H2,1-5H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
VOCHBRBZIVMCNX-NXEZZACHSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H](CNC1)O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CNC1)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Spiro[cyclopentane-1,1'-indene]](/img/structure/B8738784.png)
